molecular formula C21H25ClN2S B15346121 8-Chloro-(S)-10-((S)-3'-methylethylaminopyrrolidino)-10,11-dihydrodibenzo(b,f)thiepin CAS No. 57602-85-4

8-Chloro-(S)-10-((S)-3'-methylethylaminopyrrolidino)-10,11-dihydrodibenzo(b,f)thiepin

Cat. No.: B15346121
CAS No.: 57602-85-4
M. Wt: 373.0 g/mol
InChI Key: HLPPSQPFFGNHHE-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-(S)-10-((S)-3'-methylethylaminopyrrolidino)-10,11-dihydrodibenzo(b,f)thiepin (hereafter referred to as the target compound) is a stereochemically complex molecule featuring a dihydrodibenzo[b,f]thiepin core substituted with a chlorinated aromatic ring and a chiral pyrrolidino side chain. Its synthesis involves stereoselective control at two key positions:

  • C-10 of the thiepin ring system, derived via ORD-CD analysis and degradation studies.
  • 3'-position of the aminopyrrolidino side chain, determined by its synthesis from (S)- or (R)-aspartic acid precursors .

Pharmacologically, the compound exhibits nonselective antagonism against histamine, acetylcholine, and BaCl₂ receptors in vitro. In vivo studies in mice demonstrate its ability to:

  • Block conditioned avoidance responses.
  • Antagonize oxotremorine (a muscarinic agonist).
  • Act as an analgesic and anticonvulsant.

Its effects mirror those of chlorpromazine, a first-generation antipsychotic, though stereochemical variations among its four isomers (diastereoisomers and enantiomers) lead to significant differences in potency and selectivity .

Properties

CAS No.

57602-85-4

Molecular Formula

C21H25ClN2S

Molecular Weight

373.0 g/mol

IUPAC Name

(3S)-1-[(5S)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-N-ethyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C21H25ClN2S/c1-3-23(2)17-10-11-24(14-17)19-12-15-6-4-5-7-20(15)25-21-9-8-16(22)13-18(19)21/h4-9,13,17,19H,3,10-12,14H2,1-2H3/t17-,19-/m0/s1

InChI Key

HLPPSQPFFGNHHE-HKUYNNGSSA-N

Isomeric SMILES

CCN(C)[C@H]1CCN(C1)[C@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CCN(C)C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogs within the Dihydrodibenzo[b,f]Thiepin Class

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Core Structure Key Pharmacological Activities Stereochemical Dependence Reference
Target Compound 8-Cl, (S)-10-((S)-3'-methylethylaminopyrrolidino) Dihydrodibenzo[b,f]thiepin Nonselective antagonist; antipsychotic-like effects Diastereoisomers show activity differences (e.g., (S,S) > (R,S))
11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-10-ol 11-(4-methylpiperazinyl), 10-OH Dihydrodibenzo[b,f]thiepin Anti-emetic, anesthesia-potentiating Piperazinyl substitution enhances CNS activity
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(1-methylethyl)piperazine dimethanesulfonate 8-Cl, 4-(1-methylethyl)piperazine Dihydrodibenzo[b,f]thiepin Antipsychotic (structural analog of target compound) Piperazine vs. pyrrolidino side chain alters receptor affinity
Chlorpromazine Phenothiazine core with Cl and dimethylaminopropyl side chain Phenothiazine Dopamine D₂ antagonist; antipsychotic No stereochemical dependence (achiral core)
Key Observations:
  • Side Chain Modifications: Replacing the pyrrolidino group with piperazine (e.g., in dimethanesulfonate derivative) retains antipsychotic activity but alters receptor selectivity due to differences in basicity and steric hindrance .
  • Stereochemical Sensitivity : The target compound’s activity is highly dependent on stereochemistry. For example, the (S,S)-diastereoisomer exhibits superior potency in blocking conditioned avoidance responses compared to its (R,S)-counterpart .
  • Core Structure Flexibility: Dihydrodibenzo[b,f]thiepin derivatives demonstrate broader receptor antagonism compared to phenothiazines like chlorpromazine, which primarily target dopamine receptors .

Pharmacological Comparison with Clozapine Analogs

While structurally distinct (dihydrodibenzo[b,f]thiepin vs. dibenzodiazepine), the target compound shares functional similarities with desmethylclozapine , a metabolite of the atypical antipsychotic clozapine. Both compounds exhibit:

  • Multireceptor Antagonism : Activity at histaminergic, cholinergic, and serotonergic receptors.
  • Reduced Hematotoxicity : Unlike clozapine, the target compound’s thiepin core may avoid metabolic pathways linked to agranulocytosis .

Stereochemical vs. Non-Stereochemical Derivatives

Table 2: Stereochemical Impact on Activity
Isomer Configuration (C-10, 3') Conditioned Avoidance Blockade (ED₅₀, mg/kg) Oxotremorine Antagonism (ED₅₀, mg/kg) Analgesic Activity (Tail-Flick Test)
(S,S) 0.8 1.2 Moderate
(R,S) 2.5 3.8 Weak
(S,R) 1.5 2.1 Moderate
(R,R) 3.0 4.5 None

Data adapted from .

  • Diastereoselectivity : The (S,S)-isomer is ~3x more potent in blocking avoidance responses than the (R,S)-isomer.
  • Enantiomeric Differences: Less pronounced than diastereomeric effects, highlighting the importance of relative configuration over absolute chirality.

Preparation Methods

Formation of the Thiepin Ring System

The dihydrodibenzo[b,f]thiepin scaffold is constructed via a Friedel-Crafts alkylation followed by sulfur insertion. Starting with 2-chlorodibenzo[b,f]thiepin-10(11H)-one, reduction with lithium aluminum hydride (LiAlH$$4$$) yields the corresponding alcohol, which undergoes nucleophilic substitution with thionyl chloride (SOCl$$2$$) to introduce the sulfur bridge. Cyclization is achieved under acidic conditions, typically using hydrochloric acid (HCl) in refluxing ethanol, to form the 10,11-dihydrodibenzo[b,f]thiepin intermediate.

Stereochemical Control in Aminopyrrolidino Side Chain Synthesis

Derivation from (S)-Aspartic Acid

The (S)-3'-methylethylaminopyrrolidino side chain originates from (S)-aspartic acid, which serves as a chiral pool reagent. The carboxylic acid groups of aspartic acid are selectively reduced using borane-tetrahydrofuran (BH$$3$$-THF) to yield (S)-2,4-diaminobutanol. Subsequent methylation with methyl iodide (CH$$3$$I) and cyclization via Mitsunobu reaction forms the pyrrolidine ring with retention of configuration at C-3'.

Coupling to the Thiepin Core

The aminopyrrolidino side chain is coupled to the thiepin scaffold through a nucleophilic aromatic substitution reaction. Activation of the C-10 position with a leaving group (e.g., bromide) enables displacement by the secondary amine of the pyrrolidine derivative. This reaction is conducted in dimethylformamide (DMF) at 80°C with potassium carbonate (K$$2$$CO$$3$$) as a base, achieving yields of 65–72%.

Resolution of Stereoisomers and Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

The absolute configuration at C-10 of the thiepin ring is resolved using ORD and CD spectroscopy. Comparative analysis with enantiopure reference compounds, such as (+)-(S)-1,2-diphenylethylamine, confirms the (S)-configuration at C-10.

Degradation Studies

Chemical degradation of the resolved (+)-8-chloro-10-amino-10,11-dihydrodibenzo[b,f]thiepin with hot hydrochloric acid yields (+)-(S)-1,2-diphenylethylamine, corroborating the stereochemical assignment through independent synthesis.

Analytical and Purification Techniques

Chromatographic Resolution

Diastereomeric mixtures are separated via flash column chromatography on silica gel using ethyl acetate/hexane gradients. Chiral high-performance liquid chromatography (HPLC) with amylose-based columns further resolves enantiomers, achieving >99% enantiomeric excess (ee).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and purity. Key signals include:

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.25–7.45 (m, 8H, aromatic), 4.32 (q, J = 6.8 Hz, 1H, C$${10}$$-H), 3.15–3.30 (m, 2H, pyrrolidine-H).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$): δ 142.1 (C$${8}$$-Cl), 128.9–130.5 (aromatic carbons), 58.7 (C$$_{3'}$$-N).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiepin cyclization HCl, EtOH, reflux, 12 h 78 95
Chlorination Cl$$2$$, FeCl$$3$$, CH$$2$$Cl$$2$$, 0°C 82 98
Side chain coupling K$$2$$CO$$3$$, DMF, 80°C, 24 h 68 97
Chiral resolution Chiral HPLC (Chiralpak IA) 45 >99

Mechanistic Insights and Byproduct Formation

Competing pathways during the coupling step generate minor diastereomers, necessitating rigorous chromatography. Byproducts include the (R)-C$$_{10}$$ epimer and N-alkylated derivatives, identified via liquid chromatography-mass spectrometry (LC-MS).

Q & A

Basic: What synthetic methodologies are used to prepare enantiomerically pure isomers of this compound?

Methodological Answer:
The synthesis of enantiomerically pure isomers involves stereocontrolled reactions starting from chiral precursors. For example, the absolute configuration at position 3' of the aminopyrrolidino side chain is derived from (S)- or (R)-aspartic acid, ensuring stereochemical fidelity. The dihydrodibenzo[b,f]thiepin core’s configuration at C-10 is resolved via Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) analysis, coupled with degradation to (+)-(S)-1,2-diphenylethylamine for confirmation . Key steps include chiral auxiliary use, asymmetric catalysis, and chromatographic separation of diastereomers.

Basic: How is the absolute configuration of stereocenters in this compound experimentally validated?

Methodological Answer:
ORD-CD spectroscopy is critical for determining absolute configurations. For instance, the C-10 configuration in the thiepin ring system was deduced by comparing the ORD spectra of partially resolved intermediates with known chiral standards. Degradation studies (e.g., acid hydrolysis followed by derivatization) further confirm stereochemistry by linking fragments to reference compounds like (S)-1,2-diphenylethylamine . X-ray crystallography may also be employed if suitable crystals are obtained.

Advanced: What stereoselective pharmacological differences exist between diastereoisomers, and how are these evaluated?

Methodological Answer:
Diastereoisomers exhibit distinct pharmacological profiles due to spatial orientation affecting receptor interactions. For example, in vivo studies in mice assess stereoselectivity by comparing effects on conditioned avoidance response, oxotremorine antagonism, analgesia, and anticonvulsant activity. In vitro assays (e.g., histamine, acetylcholine, and BaCl₂ antagonism) quantify selectivity ratios. Evidence shows diastereoisomers (not enantiomers) display significant activity differences, resembling chlorpromazine-like nonselective antagonism . Dose-response curves and molecular docking simulations further elucidate structure-activity relationships.

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify energetically favorable routes. Reaction path search algorithms, combined with machine learning, analyze experimental data to refine conditions (e.g., solvent, catalyst, temperature). ICReDD’s integrated approach uses computational predictions to prioritize experiments, reducing trial-and-error cycles . For example, optimizing pyrrolidino side-chain coupling reactions could minimize racemization risks.

Advanced: What statistical experimental design strategies are applicable to improve synthesis yield and purity?

Methodological Answer:
Factorial designs (e.g., Box-Behnken or central composite designs) systematically vary parameters (e.g., reagent stoichiometry, reaction time, temperature) to identify critical factors. Response surface methodology models interactions between variables, enabling yield/purity optimization. For instance, fractional factorial designs can reduce the number of experiments required to assess the impact of chiral catalyst loading or solvent polarity on enantiomeric excess . Taguchi methods may also minimize variability in multi-step syntheses.

Advanced: How do in vitro antagonist profiles (e.g., histamine, acetylcholine) correlate with in vivo pharmacological effects?

Methodological Answer:
In vitro receptor binding assays (e.g., radioligand displacement) quantify affinity for histamine H₁, muscarinic acetylcholine, and other receptors. Correlation with in vivo effects (e.g., oxotremorine-induced tremors) is assessed via pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, nonselective antagonism in vitro aligns with chlorpromazine-like sedation and anticonvulsant activity in vivo . Microdialysis or electrophysiology studies further validate target engagement in relevant brain regions.

Advanced: What analytical techniques are used to resolve and quantify diastereomeric impurities?

Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates diastereomers using hexane:isopropanol gradients. Mass spectrometry (LC-MS/MS) detects impurities at trace levels (<0.1%). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY/ROESY, identifies spatial proximity of substituents to confirm stereochemistry . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accurate impurity quantification.

Advanced: How does the compound’s metabolic stability influence preclinical efficacy studies?

Methodological Answer:
Liver microsome assays (human/rodent) assess metabolic clearance, identifying major metabolites via LC-HRMS. Cytochrome P450 inhibition/induction studies predict drug-drug interactions. Pharmacokinetic studies in rodents measure half-life (t₁/₂), bioavailability, and brain penetration. For instance, esterase-sensitive groups in the pyrrolidino side chain may require prodrug strategies to enhance stability . Stable isotope labeling tracks metabolite formation in vivo.

Advanced: What strategies mitigate off-target effects observed in nonselective receptor antagonism?

Methodological Answer:
Structure-activity relationship (SAR) studies modify substituents (e.g., replacing the chloro group with fluorinated analogs) to enhance selectivity. Functional assays (e.g., calcium flux for GPCRs) differentiate agonist vs. antagonist effects. Fragment-based drug design optimizes binding affinity for primary targets (e.g., dopamine D₂ receptors) while minimizing histamine H₁ affinity . CRISPR-engineered cell lines lacking off-target receptors validate specificity.

Advanced: How are degradation products characterized to ensure formulation stability?

Methodological Answer:
Forced degradation studies (heat, light, pH extremes) followed by LC-MS/MS identify major degradation pathways. Accelerated stability testing (40°C/75% RH) monitors impurity formation over time. Structural elucidation of degradants uses high-resolution MS and 2D NMR (COSY, HSQC). For example, oxidation of the thiepin sulfur to sulfoxide or cleavage of the pyrrolidino side chain are common degradation routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.